molecular formula C10H16N2O3 B8276033 1-Ethoxymethyl-5-isopropyluracil

1-Ethoxymethyl-5-isopropyluracil

Cat. No.: B8276033
M. Wt: 212.25 g/mol
InChI Key: HVGHJCRHPOIAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxymethyl-5-isopropyluracil is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity Against HIV-1

1-Ethoxymethyl-5-isopropyluracil has been studied for its effectiveness as an inhibitor of HIV-1 replication. Research indicates that this compound exhibits significant antiviral activity, making it a candidate for further development as a therapeutic agent.

Research Findings and Case Studies

Several studies have documented the antiviral efficacy of this compound:

  • Study 1 : A synthesis and evaluation study reported that derivatives of this compound demonstrated inhibitory effects on HIV-1 replication in cell-based assays. The most active derivatives were shown to inhibit viral replication at submicromolar concentrations, indicating strong antiviral potential .
  • Study 2 : Another research effort focused on the structural modifications of 6-benzyl analogs of this compound. These modifications enhanced the binding affinity to the reverse transcriptase enzyme, leading to improved antiviral activity against both wild-type and drug-resistant strains of HIV .

Data Tables

The following table summarizes key findings related to the antiviral activity of this compound and its derivatives:

CompoundEC50 (µM)Activity Against HIV Strains
This compound<0.5Wild-type HIV-1
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil<0.05Y181C and K103N mutant strains
6-(Phenylthio)-1-(ethoxymethyl)-5-isopropyluracil<0.2Laboratory-adapted strains

Future Directions in Research

Further research is necessary to explore the pharmacokinetics and safety profiles of this compound. Investigations into its efficacy in combination therapies with other antiretroviral agents could enhance treatment regimens for HIV patients, especially those with drug-resistant strains.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c1-4-15-6-12-5-8(7(2)3)9(13)11-10(12)14/h5,7H,4,6H2,1-3H3,(H,11,13,14)

InChI Key

HVGHJCRHPOIAST-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C(=O)NC1=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-isopropyluracil (18 g) in dichloromethane (230 ml) was added bis-trimethylsilylacetamide (60.7 ml) and the mixture stirred for 1 hr at room temperature. To the solution were added tetra-n-butylammonium iodide (0.46 g) and chloromethylethyl ether (10.7 ml) at room temperature and the mixture stirred for 1.5 hr. The resultant mixture was washed and partitioned with cooled water (50 ml) (×2). The organic layer was concentrated under reduced pressure. The residue was crystallized at room temperature from n-heptane (100 ml) to yield 1-ethoxymethyl-5-isopropyluracil (22.2 g). M.p., 78.4° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Quantity
0.46 g
Type
catalyst
Reaction Step Three

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